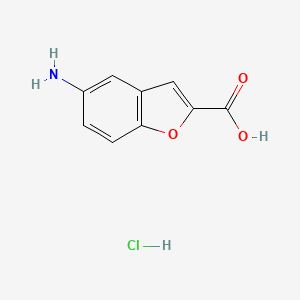

5-Amino-1-benzofuran-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

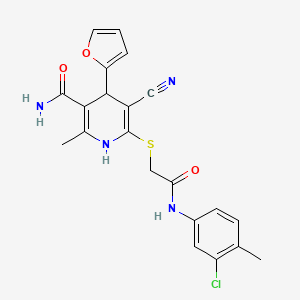

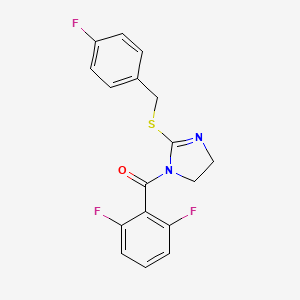

5-Amino-1-benzofuran-2-carboxylic acid hydrochloride is a biochemical compound with the molecular formula C9H7NO3•HCl and a molecular weight of 213.62 . It is used for research purposes .

Synthesis Analysis

The synthesis of benzofuran derivatives, including 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride, has been a topic of interest in recent years . Various strategies have been employed, such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other methods include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride can be represented by the SMILES stringNC1=CC=C2OC (C (O)=O)=CC2=C1.Cl . Chemical Reactions Analysis

Benzofuran compounds, including 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The chemical reactions involving these compounds are complex and involve various mechanisms .Physical And Chemical Properties Analysis

5-Amino-1-benzofuran-2-carboxylic acid hydrochloride is a solid compound . It has a molecular weight of 213.62 and a molecular formula of C9H7NO3•HCl .Scientific Research Applications

Modulation of Histamine H3 Receptors

“5-Amino-1-benzofuran-2-carboxylic acid hydrochloride” may have potential applications in the treatment of diseases associated with the modulation of histamine H3 receptors. Derivatives of benzofuran-2-carboxylic acids have been found useful in this area, suggesting that this compound could also be explored for similar uses .

Psychiatric Disorder Treatment

The compound might act as a partial agonist of 5-HT receptors, which are targeted in the treatment of many psychiatric disorders. This is based on findings that certain benzofuran-2-carboxylic acid amide derivatives have shown potential in psychiatric applications .

Anticancer Drug Research

Benzofuran derivatives, including those related to “5-Amino-1-benzofuran-2-carboxylic acid hydrochloride”, are being researched as anticancer agents. Specifically, benzofuran substituted chalcone compounds are a focus of recent anticancer drug research directions .

Antimicrobial Therapy

There is an urgent need for new therapeutic agents due to antibiotic resistance, and benzofuran derivatives are emerging as potential scaffolds for antimicrobial agents. This suggests that “5-Amino-1-benzofuran-2-carboxylic acid hydrochloride” could be investigated for its antimicrobial properties .

Synthesis of Cyclic Prodrugs

This compound may be used in the synthesis of cyclic prodrugs, such as the oxymethyl-modified coumarinic acid-based cyclic DADLE prodrug, indicating its utility in drug development processes .

Total Synthesis of Natural Products

Benzofuran rings are key components in the total synthesis of various natural products. The compound could play a role in such synthetic processes, particularly in coupling reactions and iodocyclization steps crucial for constructing complex natural product architectures .

Mechanism of Action

While the specific mechanism of action for 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride is not explicitly stated in the sources, benzofuran compounds are known to exhibit a wide range of biological activities . These activities make benzofuran a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates .

Safety and Hazards

Future Directions

Benzofuran compounds, including 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride, have attracted attention due to their biological activities and potential applications as drugs . The search for effective and low-toxic antifungal drugs has become a focus of current research . Therefore, future research may focus on exploring the therapeutic potential of these compounds for the treatment of microbial diseases.

properties

IUPAC Name |

5-amino-1-benzofuran-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3.ClH/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12;/h1-4H,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYGHAVYEZEPPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(O2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-benzofuran-2-carboxylic acid hydrochloride | |

CAS RN |

1170547-23-5 |

Source

|

| Record name | 5-amino-1-benzofuran-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2971836.png)

![5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2971840.png)

![9-(2,4-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971842.png)

![4-(4-methoxybenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2971847.png)